N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzothiazole ring, a fluorine atom, and a pyridine moiety, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes
Mode of Action
It is likely that it interacts with its targets to induce changes that lead to its biological effects . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Similar compounds have been found to affect various biological pathways
Result of Action
Similar compounds have been found to have various biological activities . More research is needed to understand the specific molecular and cellular effects of this compound.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
A related compound, ARN19702, has been shown to exhibit antinociceptive effects in mouse and rat models of acute and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the reaction of 2-amino-4-fluorobenzothiazole with 2,4-dimethylbenzoyl chloride in the presence of a base like triethylamine can form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorine atom and the specific substitution pattern on the benzothiazole ring. This structural uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-8-9-17(15(2)11-14)21(27)26(13-16-5-4-10-24-12-16)22-25-20-18(23)6-3-7-19(20)28-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIMVLXXXKFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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